1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves several steps. One common method includes the reaction of 3-fluoro-4-nitrobenzaldehyde with 4-methylpiperazine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to acylation with ethanoyl chloride to yield the final product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. It has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound also inhibits the activity of certain enzymes involved in the inflammatory response .
Comparison with Similar Compounds
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole:
The unique presence of the fluorine atom in this compound contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYNFAWFUDRNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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